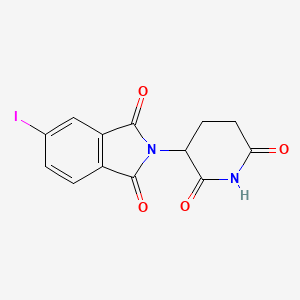

2-(2,6-二氧代哌啶-3-基)-5-碘异吲哚啉-1,3-二酮

描述

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, “2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione” was used as a raw material to synthesize a series of novel pomalidomide linked with diphenylcarbamide derivatives . The reactions involved substitution, click reaction, and addition reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include several step reactions of substitution, click reaction, and addition reaction .科学研究应用

AChE 抑制剂活性:一种衍生物 2-(2-(3,4-二甲氧基苯基)乙基)异吲哚啉-1,3-二酮,显示出作为 AChE 抑制剂的有希望的活性,急性毒性低,可能在临床环境中有用 (Andrade-Jorge 等,2018).

抗菌特性:另一种衍生物 2-(3-(4-苯基哌嗪-1-基)丙基)异吲哚啉-1,3-二酮,对金黄色葡萄球菌和白色念珠菌表现出良好的抗菌活性 (Ghabbour & Qabeel,2016).

治疗痛风和炎症的潜力:两种新的环二肽已被确定为有效的黄嘌呤氧化酶抑制剂和抗炎剂,表明它们可用于治疗痛风和其他与尿酸产生过多或炎症相关的疾病 (Šmelcerović 等,2013).

在有机电子和光催化中的应用:新型吖啶-异吲哚啉-1,3-二酮衍生物表现出高热稳定性和优异的荧光化合物性能,使其在有机电子和光催化中具有潜在的用途 (Mane 等,2019).

致畸作用:已知邻苯二甲酰亚胺和邻苯二甲酰亚胺的 2,6-二氧代哌啶衍生物具有高度致畸性 (Helm 等,1981).

吲哚胺吡咯-2,3-双加氧酶-1 抑制剂:与二苯基脲衍生物连接的泊马度胺显示出作为吲哚胺吡咯-2,3-双加氧酶-1 抑制剂的潜力,有利于体外应用 (Sun 等,2022).

抗银屑病剂:某些衍生物由于抑制 TNF 和 IL-6 表达的效力而显示出作为新型抗银屑病剂的希望 (Tang 等,2018).

缓蚀:一些合成化合物在酸性介质中表现出对低碳钢腐蚀的抑制活性 (Aouine 等,2011).

作为抗肿瘤药物的潜力:来自该类的化合物显示出有效的抗增殖活性和对 CRBN 的抑制活性,表明其作为抗肿瘤药物的潜力 (Liu 等,2022).

除草剂活性:某些衍生物已被评估其除草剂活性,显示出与氟咪唑辛相当的有效性 (Huang 等,2005).

原卟啉原氧化酶抑制剂:N-苯基邻苯二甲酰亚胺有望作为有效的原卟啉原氧化酶抑制剂,可用于除草剂 (Gao 等,2019).

作用机制

While the specific mechanism of action for “2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione” is not available, similar compounds like pomalidomide have been studied extensively. Pomalidomide, an immunomodulatory drug, has direct tumoricidal effects on myeloma cells by activating proteasomal degradation of Ikaros and Aiolos transcription factors. It also has indirect effects by modulating immune responses, interacting with bone marrow stromal cells, and inhibiting angiogenesis .

未来方向

The future directions for research on “2-(2,6-Dioxopiperidin-3-yl)-5-iodoisoindoline-1,3-dione” and similar compounds could involve further exploration of their potential as immunomodulatory drugs, their use in targeted protein degradation technology (PROTAC), and their role in the treatment of various diseases .

属性

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-iodoisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IN2O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4H2,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMXADCMGIFEEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B8145621.png)

![6-Methylene-[1,4]oxazepane](/img/structure/B8145634.png)

![Tert-butyl 2-(6-bromo-2-oxobenzo[D]oxazol-3(2H)-YL)acetate](/img/structure/B8145653.png)

![Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B8145714.png)